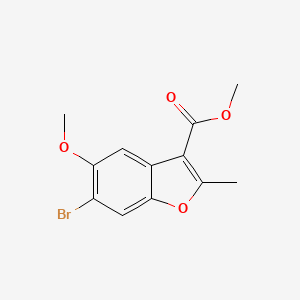

Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO4/c1-6-11(12(14)16-3)7-4-10(15-2)8(13)5-9(7)17-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRWHPRDSBHNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method includes the following steps:

Bromination: The starting material, 5-methoxy-2-methylbenzofuran, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Esterification: The brominated intermediate is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organometallic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative with a bromine atom at the 6th position, a methoxy group at the 5th position, and a methyl group at the 2nd position of the benzofuran ring. It has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

Scientific Research Applications

This compound is useful in scientific research in chemistry, biology, and medicine. It is also utilized in industrial production.

Chemistry this compound serves as a building block in synthesizing complex organic molecules and heterocyclic compounds.

Biology This compound is investigated for potential biological activities, including antimicrobial, antiviral, and anticancer properties. Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have demonstrated antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts .

Medicine It is explored for potential therapeutic applications, particularly in developing new drugs and pharmaceuticals. Research suggests that benzofuran derivatives exhibit anticancer properties. Introducing a methyl group at the C–3 position of the benzofuran ring significantly increases antiproliferative activity against various cancer cell lines. One derivative exhibited 2–4 times greater activity than its unsubstituted counterpart. The mechanism of action may involve interaction with cellular targets like enzymes or receptors, modulating biochemical pathways associated with cell proliferation and apoptosis. Halogenated groups may enhance its binding affinity to these targets, increasing its therapeutic potential.

Industry this compound is utilized in the production of specialty chemicals and materials with specific properties.

The compound's bromine and methoxy functional groups enhance reactivity, while the benzofuran core provides a rigid structure conducive to biological interactions. Research indicates that benzofuran derivatives, including this compound, exhibit anticancer properties. A comparative study highlighted that introducing a methyl group at the C–3 position of the benzofuran ring significantly increases antiproliferative activity against various cancer cell lines. For instance, compounds with specific substitutions showed increased potency, with one derivative exhibiting 2–4 times greater activity than its unsubstituted counterpart.

Anticancer Activity of Benzofuran Derivatives

| Compound | Substituents | Antiproliferative Activity (IC50) |

|---|---|---|

| 10c | R3 = Me | Significant increase in activity |

| 10h | R3 = Me, R6 = OMe | 2–4 times greater than 10g |

| 10j | R3 = Me, R7 = OMe | Lower activity compared to 10h |

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of cell proliferation or induction of apoptosis through interaction with specific cellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Modifications on the Benzofuran Core

Halogenation Patterns

Key Observations :

- Bromination at C6 (target) vs. C4/C5 (analogs) alters steric and electronic profiles. For example, C6 bromination in the target compound may enhance lipophilicity (XLogP3 = 5.4) compared to C5 brominated derivatives (XLogP3 = 2.1) .

Ester and Alkoxy Variations

Key Observations :

- Ethyl/isopropyl esters (e.g., ) increase molecular weight and lipophilicity (XLogP3 >5.7) compared to the target’s methyl ester (XLogP3 = 5.4).

Cytotoxicity and Antifungal Effects

- Target Compound: No reported activity data (literature gaps noted in ).

- Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5): Cytotoxicity: IC₅₀ <10 µM against human cancer cell lines . Antifungal Activity: Moderate activity against Candida spp. .

- Brominated Precursors : Lower cytotoxicity post-bromination (e.g., IC₅₀ increases from 2.5 µM to >10 µM) .

Activity Trends :

Structural and Computational Insights

Collision Cross-Section (CCS) and Polarity

Key Observations :

- Bulky substituents (e.g., 2-methylphenylmethoxy in ) increase CCS values, reflecting enhanced molecular surface area.

Biological Activity

Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound classified within the benzofuran derivatives. Its structure features a bromine atom at the 6th position, a methoxy group at the 5th position, and a methyl group at the 2nd position of the benzofuran ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

- Molecular Formula : C18H13BrO4

- Molecular Weight : Approximately 427.65 g/mol

- Structural Features :

- Bromine and methoxy functional groups enhance reactivity.

- The benzofuran core provides a rigid structure conducive to biological interactions.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A comparative study highlighted that introducing a methyl group at the C–3 position of the benzofuran ring significantly increases antiproliferative activity against various cancer cell lines. For instance, compounds with specific substitutions showed increased potency, with one derivative exhibiting 2–4 times greater activity than its unsubstituted counterpart .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Substituents | Antiproliferative Activity (IC50) |

|---|---|---|

| 10c | R3 = Me | Significant increase in activity |

| 10h | R3 = Me, R6 = OMe | 2–4 times greater than 10g |

| 10j | R3 = Me, R7 = OMe | Lower activity compared to 10h |

The mechanism of action for this compound is believed to involve interaction with cellular targets such as enzymes or receptors. This interaction may lead to modulation of biochemical pathways associated with cell proliferation and apoptosis. The presence of halogenated groups may enhance its binding affinity to these targets, increasing its therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial activity. Studies on various benzofuran derivatives have indicated that brominated compounds tend to exhibit higher antimicrobial efficacy compared to their non-brominated analogs. This trend suggests that the presence of bromine may enhance biological activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Type of Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Antibacterial | 0.0195 mg/mL against E. coli |

| Compound B | Antifungal | 0.0048 mg/mL against C. albicans |

| Methyl 6-bromo... | Potentially similar profile | TBD |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities for compounds related to this compound:

- Synthesis and Characterization : A study detailed the synthesis of various benzofuran derivatives and their biological evaluations, establishing a correlation between structural modifications and enhanced biological activities .

- Comparative Analysis : Research comparing different derivatives indicated that those with methoxy groups at certain positions exhibited superior antiproliferative effects compared to others with similar structures but different substitutions .

- Pharmacological Profile : Investigations into the pharmacological profile revealed that methyl derivatives generally show improved activities over unsubstituted counterparts, suggesting that further structural optimization could yield even more potent therapeutic agents .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 is a prime site for nucleophilic substitution, enabling functional group interconversion.

Nucleophilic Aromatic Substitution

-

Reagents/Conditions : Amines (e.g., dimethylamine, tert-butylamine), KCO, acetone, reflux.

-

Products : Aminoalkyl derivatives such as methyl 6-bromo-2-[(dimethylamino)methyl]-5-methoxy-1-benzofuran-3-carboxylate.

-

Mechanism : The reaction proceeds via an S2 mechanism, where the bromine is replaced by nucleophilic amines.

Example :

Halogen Exchange

-

Bromination : Excess Br in CHCl introduces additional bromine atoms at positions 4 and 6, forming dibromo derivatives.

-

Chlorination : Cl gas in CHCl substitutes bromine or methyl groups with chlorine atoms.

Key Product :

Oxidation and Reduction

The ester and methoxy groups influence redox behavior.

Oxidation

-

Reagents : KMnO in acidic/basic conditions.

-

Products : Carboxylic acids or ketones via cleavage of the benzofuran ring or oxidation of methyl groups.

Reduction

-

Reagents : LiAlH in dry ether.

-

Products : Reduction of the ester to alcohol derivatives.

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Conditions : Reflux with HCl or NaOH.

-

Applications : Facilitates conversion to carboxylic acid intermediates for further functionalization.

Functionalization of the Methyl Group

Radical bromination targets the methyl group at position 2:

-

Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide, CCl, reflux.

-

Product : Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate (yield: 70%) .

Structural and Reactivity Insights

X-ray crystallography reveals:

-

The benzofuran core is planar, with the ester group tilted at ~7.9° relative to the ring.

-

Intramolecular hydrogen bonding (O–H···O) stabilizes molecular conformation .

Antimicrobial Activity of Derivatives

Halogenated derivatives exhibit biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.